5-((4-(3-Methoxyphenyl)thiazol-2-yl)methyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole

Description

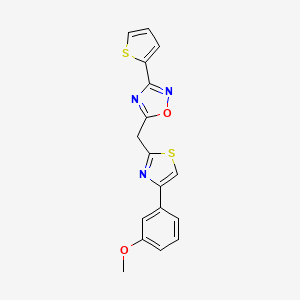

This compound features a 1,2,4-oxadiazole core substituted at position 3 with a thiophen-2-yl group and at position 5 with a (4-(3-methoxyphenyl)thiazol-2-yl)methyl moiety. The thiazole ring introduces a planar aromatic system with a 3-methoxyphenyl substituent, which may enhance lipophilicity and π-π stacking interactions.

Properties

IUPAC Name |

5-[[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]methyl]-3-thiophen-2-yl-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N3O2S2/c1-21-12-5-2-4-11(8-12)13-10-24-16(18-13)9-15-19-17(20-22-15)14-6-3-7-23-14/h2-8,10H,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHPGUTQOZRAFPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=CSC(=N2)CC3=NC(=NO3)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((4-(3-Methoxyphenyl)thiazol-2-yl)methyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 3-methoxybenzaldehyde with thiosemicarbazide under acidic conditions.

Formation of the Oxadiazole Ring: The oxadiazole ring is formed by cyclization of the intermediate product with hydrazine hydrate and carbon disulfide.

Coupling with Thiophene: The final step involves coupling the thiazole-oxadiazole intermediate with thiophene-2-carboxylic acid using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of automated reactors, continuous flow synthesis, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

5-((4-(3-Methoxyphenyl)thiazol-2-yl)methyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Anticancer Applications

- Mechanism of Action : The 1,2,4-oxadiazole scaffold has been recognized for its potential in anticancer drug development. Compounds containing this scaffold can interact with various biological targets, including nucleic acids and enzymes involved in cancer cell proliferation. The structural modifications of these compounds enhance their cytotoxicity towards malignant cells by inhibiting critical enzymes such as thymidylate synthase and histone deacetylases (HDAC) .

-

Case Studies :

- A study demonstrated that derivatives of 1,3,4-oxadiazoles exhibited significant antiproliferative effects against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The most potent derivatives showed over 90% inhibition in cell proliferation .

- Another investigation reported that specific oxadiazole derivatives displayed selective activity against leukemia cell lines (CCRF-CEM and K-562), indicating their potential as targeted cancer therapeutics .

Antimicrobial Properties

- Broad-Spectrum Activity : Thiazole derivatives have shown promising antimicrobial activities against various bacterial and fungal strains. The incorporation of the thiazole ring in the molecular structure enhances the compound's ability to disrupt microbial cell functions .

-

Case Studies :

- A series of thiazole-containing compounds were synthesized and evaluated for their antimicrobial efficacy against pathogens like Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives exhibited significant inhibition zones compared to standard antibiotics .

- In another study focusing on pyrazolyl-thiazole derivatives, compounds were tested against both bacterial and fungal strains, showing effective antimicrobial activity with minimum inhibitory concentrations (MICs) lower than those of conventional treatments .

Anti-inflammatory Effects

- Potential Mechanisms : Compounds containing oxadiazole and thiazole moieties have been investigated for their anti-inflammatory properties. These compounds may inhibit the production of pro-inflammatory cytokines and enzymes that contribute to inflammation .

-

Case Studies :

- Research has indicated that specific oxadiazole derivatives can reduce inflammation markers in vitro, suggesting their potential use in treating inflammatory diseases .

- In vivo studies have demonstrated that certain thiazole-based compounds can significantly decrease edema in animal models, supporting their application as anti-inflammatory agents .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of these compounds. Modifications at specific positions on the thiazole or oxadiazole rings can lead to enhanced biological activity.

| Compound Modification | Effect on Activity |

|---|---|

| Substitution at position 4 on thiazole | Increased cytotoxicity against cancer cells |

| Variation in substituents on oxadiazole | Altered binding affinity to target enzymes |

| Combination with other pharmacophores | Synergistic effects enhancing overall activity |

Mechanism of Action

The mechanism of action of 5-((4-(3-Methoxyphenyl)thiazol-2-yl)methyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. In cancer research, the compound may inhibit specific enzymes involved in cell proliferation and survival.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares key structural and functional attributes of the target compound with analogs from the evidence:

Key Observations:

Structural Impact on Activity: The thiazole-methyl group in the target compound may improve binding to hydrophobic pockets compared to piperidine () or chlorobenzyl () analogs.

Synthetic Efficiency :

- Compounds with piperidine or benzo[b]thiophene groups () require HPLC/LC-MS purification, yielding 40–99%. Solvent-free methods () offer eco-friendly alternatives but with unstated purity.

Biological Performance :

- Plasmodium inhibitors () highlight the importance of electron-rich aromatic systems (e.g., thiophene, methoxyphenyl) for targeting parasitic enzymes.

- Antimicrobial activity in triazole derivatives () correlates with bromine’s electronegativity enhancing membrane penetration.

Physicochemical Trade-offs :

Biological Activity

The compound 5-((4-(3-Methoxyphenyl)thiazol-2-yl)methyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole is a member of the oxadiazole family, which has garnered attention due to its diverse biological activities, particularly in the fields of anticancer and antimicrobial research. This article presents a detailed overview of the biological activity associated with this compound, including its mechanisms of action, efficacy against various cell lines, and structure-activity relationships.

Chemical Structure

The molecular formula of the compound is , and its structure can be described as follows:

- Thiazole ring : A five-membered ring containing sulfur and nitrogen.

- Oxadiazole ring : A five-membered heterocyclic compound containing two nitrogen atoms.

- Thiophene ring : A five-membered aromatic ring containing sulfur.

Biological Activity Overview

The biological activity of this compound has been investigated across various studies, focusing on its anticancer properties and other pharmacological effects.

Anticancer Activity

-

Cell Line Studies :

- The compound has been tested against several cancer cell lines including prostate (PC-3), colon (HCT-116), and renal (ACHN) cancer cells. It exhibited IC50 values of 0.67 µM for PC-3, 0.80 µM for HCT-116, and 0.87 µM for ACHN cells, indicating significant cytotoxic effects against these cancer types .

- In a comparative study with other oxadiazole derivatives, it was found that modifications in the substituents on the thiazole and thiophene rings significantly influenced the anticancer potency .

- Mechanism of Action :

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by:

- Substituents on the thiazole ring : Variations in substituents have been shown to enhance or reduce inhibitory activity .

- Positioning of functional groups : The position and type of functional groups attached to the oxadiazole core play a crucial role in determining the overall biological efficacy .

Data Summary

The following table summarizes key findings regarding the biological activity of this compound:

| Activity Type | Cell Line/Organism | IC50/Effectiveness | Notes |

|---|---|---|---|

| Anticancer | PC-3 | 0.67 µM | Significant cytotoxicity |

| Anticancer | HCT-116 | 0.80 µM | Effective against colon cancer |

| Anticancer | ACHN | 0.87 µM | Effective against renal cancer |

| Antimicrobial | Various strains | Not specified | Promising results in related studies |

Case Studies

Recent research has highlighted various derivatives based on oxadiazoles that share structural similarities with our compound. For instance, derivatives with different substituents showed enhanced cytotoxicity compared to traditional chemotherapeutics like doxorubicin .

In another study focusing on structure modifications, specific thiazole substitutions led to improved selectivity for cancer cell lines while minimizing effects on normal cells .

Q & A

Q. What are best practices for ensuring reproducibility in biological assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.